molecular formula C20H32O4 B1163856 Bicyclo-prostaglandin E1

Bicyclo-prostaglandin E1

Cat. No.: B1163856
M. Wt: 336.5 g/mol
InChI Key: SMKXBJMWSIFUAU-VXLLPVPCSA-N
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Description

Coenzyme Q9, also known as ubiquinone-9, is a lipid-soluble benzoquinone compound that plays a crucial role in the mitochondrial electron transport chain. It is a member of the ubiquinone family, which includes compounds that share a quinone chemical group but differ in the number of isoprenyl subunits in their tail. Coenzyme Q9 is predominantly found in rodents such as rats, mice, and guinea pigs, whereas humans primarily have coenzyme Q10 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q9 involves several steps, starting from the precursor 4-hydroxybenzoic acid. The process includes prenylation, methylation, and decarboxylation reactions. The key steps are:

    Prenylation: The attachment of isoprenyl units to the benzoquinone ring.

    Methylation: The addition of methyl groups to the quinone ring.

    Decarboxylation: The removal of carboxyl groups to form the final quinone structure.

Industrial Production Methods: Industrial production of coenzyme Q9 typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are optimized to produce high yields of coenzyme Q9 through metabolic engineering techniques .

Types of Reactions:

    Oxidation and Reduction: Coenzyme Q9 undergoes redox cycling between its oxidized form (ubiquinone) and reduced form (ubiquinol).

    Substitution Reactions: Coenzyme Q9 can participate in substitution reactions where functional groups on the quinone ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used to convert ubiquinone to ubiquinol.

Major Products:

Mechanism of Action

Coenzyme Q9 functions as an electron carrier in the mitochondrial electron transport chain. It shuttles electrons between complex I (NADH dehydrogenase) and complex III (cytochrome bc1 complex), facilitating the production of adenosine triphosphate (ATP). The redox cycling between ubiquinone and ubiquinol is crucial for maintaining the proton gradient across the mitochondrial membrane, which drives ATP synthesis .

Comparison with Similar Compounds

Coenzyme Q9 is part of a family of ubiquinones that differ in the number of isoprenyl units attached to the quinone ring. Similar compounds include:

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15?,16?,17+/m1/s1

InChI Key

SMKXBJMWSIFUAU-VXLLPVPCSA-N

SMILES

CCCCC1([H])C(CC[C@H]([C@H]2CCCCCCC(O)=O)[C@@H]1CC2=O)=O

Isomeric SMILES

CCCCC1[C@H]2CC(=O)C([C@H]2CCC1=O)CCCCCCC(=O)O

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O

Synonyms

Bicyclo PGE1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo-prostaglandin E1
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Reactant of Route 6
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